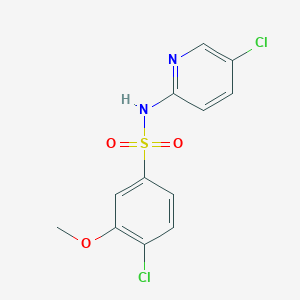
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide inhibits the histone demethylase JMJD3 by binding to the active site of the enzyme. JMJD3 is involved in the removal of the methyl group from lysine 27 on histone H3 (H3K27me3), which is a repressive mark that is associated with gene silencing. By inhibiting JMJD3, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide prevents the removal of H3K27me3 and promotes the maintenance of the repressive chromatin state, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the expression of genes that are involved in cell growth and survival. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide protects neurons from oxidative stress-induced damage by upregulating the expression of genes that are involved in antioxidant defense.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its high selectivity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have off-target effects on other enzymes, such as UTY and JMJD2A, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. One direction is to further investigate the therapeutic potential of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JMJD3, which can overcome the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. Additionally, future studies can focus on the development of new experimental systems that can overcome the solubility issues of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide and improve its efficacy as a research tool.
Synthesemethoden
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride to obtain 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. The final product is purified using column chromatography to obtain a white solid with a purity of >95%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERXWXQZZKKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


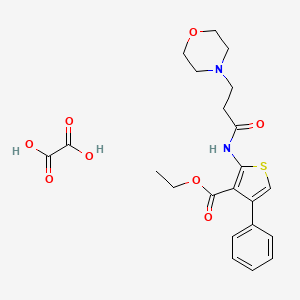
![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide](/img/structure/B2370850.png)
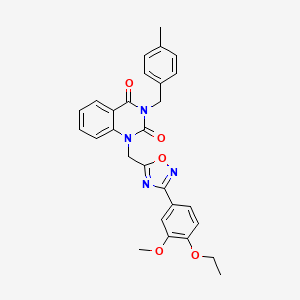
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)
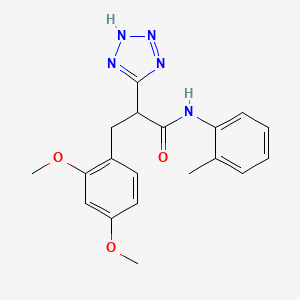


![Ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
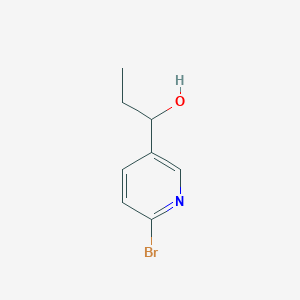
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2370863.png)